molecular formula C18H21ClN2 B6137998 1-(3-chlorophenyl)-4-(4-methylbenzyl)piperazine

1-(3-chlorophenyl)-4-(4-methylbenzyl)piperazine

Cat. No. B6137998
M. Wt: 300.8 g/mol
InChI Key: IGFOAFPRWQACKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-(4-methylbenzyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the piperazine class of compounds. It was first synthesized in the 1970s and has since gained popularity as a recreational drug. However, it has also been studied for its potential therapeutic applications and its mechanism of action in the brain.

Mechanism of Action

The exact mechanism of action of 1-(3-chlorophenyl)-4-(4-methylbenzyl)piperazine is not fully understood, but it is believed to act as a partial agonist at serotonin receptors in the brain. This leads to the activation of certain signaling pathways that result in the release of neurotransmitters and the modulation of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chlorophenyl)-4-(4-methylbenzyl)piperazine include an increase in heart rate and blood pressure, as well as changes in body temperature and metabolism. It also affects the levels of various hormones and neurotransmitters in the brain, which can lead to changes in mood, behavior, and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chlorophenyl)-4-(4-methylbenzyl)piperazine in lab experiments is its ability to selectively target serotonin receptors, which can help researchers better understand the role of these receptors in various physiological processes. However, its psychoactive properties and potential for abuse make it a challenging compound to work with, and caution must be taken when handling and administering it.

Future Directions

There are several potential future directions for research on 1-(3-chlorophenyl)-4-(4-methylbenzyl)piperazine, including its use as a tool for studying the role of serotonin receptors in various neurological and psychiatric disorders. It may also be studied for its potential therapeutic applications in these disorders, as well as in other areas such as pain management and addiction treatment. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-4-(4-methylbenzyl)piperazine and its effects on the brain and body.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-4-(4-methylbenzyl)piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 4-methylbenzyl chloride in the presence of a base catalyst. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

MCPP has been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which are involved in mood regulation and anxiety.

properties

IUPAC Name

1-(3-chlorophenyl)-4-[(4-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2/c1-15-5-7-16(8-6-15)14-20-9-11-21(12-10-20)18-4-2-3-17(19)13-18/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFOAFPRWQACKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-[(4-methylphenyl)methyl]piperazine

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